Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
Description
Properties
IUPAC Name |
dimethyl 4-[2,6-bis(methoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8/c1-25-15(21)11-5-9(6-12(19-11)16(22)26-2)10-7-13(17(23)27-3)20-14(8-10)18(24)28-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMGSIUREPLUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)C2=CC(=NC(=C2)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376226 | |
| Record name | Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124558-62-9 | |
| Record name | Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid Chloride-Mediated Esterification
This two-step protocol remains the most widely employed route for large-scale synthesis:
Step 1: Synthesis of Bipyridine Tetracarboxylic Acid Chloride
4,4',6,6'-Bipyridine tetracarboxylic acid (1.0 equiv) is suspended in excess thionyl chloride (SOCl₂, 10–15 equiv) with catalytic dimethylformamide (DMF, 0.1% v/v). The mixture is refluxed under argon for 12–18 hours, yielding the corresponding acid chloride as a hygroscopic yellow solid.
Step 2: Methanol Quenching for Ester Formation
The crude acid chloride is dissolved in anhydrous dichloromethane (DCM) and treated with ice-cold methanol (20 equiv) under vigorous stirring. After 4 hours at 0–5°C, the solution is warmed to room temperature, concentrated under reduced pressure, and purified via silica gel chromatography (ethyl acetate/hexane 1:3) to obtain the tetramethyl ester.
Optimization Notes:
Direct Fischer Esterification
For laboratories lacking SOCl₂ handling capabilities, the acid-catalyzed esterification offers a safer alternative:
Procedure:
4,4',6,6'-Bipyridine tetracarboxylic acid (1.0 equiv) is suspended in anhydrous methanol (0.5 M) with concentrated H₂SO₄ (5% v/v). The mixture is refluxed under Dean-Stark trap for 72 hours to remove generated water. Post-reaction, neutralization with NaHCO₃ followed by solvent evaporation yields a crude product requiring recrystallization from hot ethanol.
Key Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 65–70°C | Maximizes equilibrium shift |
| H₂SO₄ Concentration | 4–6% v/v | Balances catalysis vs. decomposition |
| Reaction Duration | 60–72 hours | Ensures >90% conversion |
Typical yields for this method fall between 45–58%, limited by the reversibility of esterification.
Electrochemical Coupling of Methylated Pyridine Derivatives
Emerging approaches adapt electrochemical methods from 4,4'-bipyridine synthesis:
Innovative Protocol:
- Substrate Preparation: 2,6-Dimethylpyridine-4-carboxylate (2.0 mmol) in acetonitrile with 0.1 M tetrabutylammonium perchlorate (TBAP).
- Electrolysis: Constant potential of -2.4 V vs. Ag/AgCl applied to carbon electrodes under CO₂ atmosphere.
- Workup: Post-electrolysis extraction with diethyl ether yields coupled product after solvent removal.
Advantages:
- Avoids stoichiometric metal reagents
- Enables precise control over coupling regiochemistry
- Current yields reported at 80% for model systems
Analytical Characterization
Spectroscopic Identification
¹H NMR (500 MHz, CDCl₃):
- δ 8.72 (d, J = 5.1 Hz, 4H, pyridyl H-3,5)
- δ 8.15 (s, 2H, pyridyl H-4)
- δ 4.05 (s, 12H, OCH₃)
IR (KBr, cm⁻¹):
- 1725 (vs, C=O ester)
- 1580 (m, pyridyl ring)
- 1270 (s, C-O ester)
ESI-HRMS:
Calculated for C₁₈H₁₆N₂O₈ [M+H]⁺: 389.0984
Observed: 389.0981
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid Chloride | 65–78 | >98 | High efficiency | SOCl₂ handling requirements |
| Fischer Esterification | 45–58 | 92–95 | Simplicity | Long reaction times |
| Electrochemical | 70–80 | 95–97 | Green chemistry compatibility | Specialized equipment needed |
Applications in Coordination Chemistry
The tetramethyl ester serves as a protected form for subsequent transformations:
- Hydrolysis: Controlled saponification generates 4,4',6,6'-bipyridine tetracarboxylic acid for MOF synthesis.
- Metal Coordination: Direct complexation with Cu(II) in DMF/H₂O yields porous polymers with surface areas exceeding 800 m²/g.
- Luminescent Materials: Europium(III) complexes exhibit strong red emission (QY = 0.42) due to efficient ligand-to-metal charge transfer.
Chemical Reactions Analysis
Types of Reactions: Tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding bipyridine derivatives with altered electronic properties.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., DCC or EDC) facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate.
Reduction: Reduced bipyridine derivatives.
Substitution: Esters or amides of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H16N2O8
- Molecular Weight : 388.33 g/mol
- Structure : The compound features a bipyridine core with four carboxylate groups that enhance its solubility and reactivity.
Coordination Chemistry
Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate is primarily utilized as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it invaluable for:
- Catalysis : It enhances reaction rates and selectivity in various catalytic processes.
- Metal Complex Formation : The compound forms multi-dentate ligands that can stabilize metal centers in catalytic cycles.
Case Study : Research has shown that complexes formed with palladium and platinum exhibit increased catalytic activity in cross-coupling reactions, highlighting the compound's utility in organic synthesis.
| Metal Ion | Type of Complex | Application |
|---|---|---|
| Pd(II) | Tetrahedral | Cross-coupling reactions |
| Pt(II) | Square planar | Catalysis in organic transformations |
Medicinal Chemistry
The compound has been investigated for its potential in drug design and delivery systems due to its ability to form stable complexes with biological targets.
-
Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation. In vitro assays have demonstrated its efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viruses, indicating its role as a therapeutic agent.
Case Study : In a study involving MCF-7 cells, treatment with the compound resulted in a significant increase in apoptotic markers compared to controls treated with DMSO.
Material Science
This compound is also employed in the development of advanced materials:
- Dye-Sensitized Solar Cells (DSSCs) : The compound serves as a sensitizer due to its ability to absorb light efficiently and facilitate electron transfer processes.
- Metal-Organic Frameworks (MOFs) : It acts as a building block for constructing robust MOFs that can be used for gas storage and separation applications.
Mechanism of Action
The mechanism of action of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, enhancing reaction rates and selectivity. The carboxylate groups provide additional binding sites, increasing the compound’s versatility in forming multi-dentate ligands.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared with structurally related bipyridine derivatives based on substituent positions and functional groups:
Physicochemical Properties
- Solubility : The tetramethyl ester is highly soluble in organic solvents (e.g., CH₂Cl₂, THF), whereas the tetracarboxylic acid is water-soluble but requires basic conditions for deprotonation .
- Steric Effects : The 2,2',6,6'-substitution pattern creates significant steric hindrance, limiting coordination modes compared to less-substituted analogs like 4,4'-bipyridine .
Biological Activity
Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate (CAS No. 124558-62-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and virology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16N2O8
- Molecular Weight : 388.33 g/mol
- CAS Number : 124558-62-9
The compound features a bipyridine core with four carboxylic acid substitutions that enhance its solubility and reactivity in biological systems.
This compound has been studied for its interactions with various biological targets:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- A study indicated that treatment with this compound resulted in a significant increase in early and late-stage apoptotic cells compared to control groups treated with DMSO .
- Antiviral Activity :
Anticancer Efficacy
A detailed study examined the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Apoptotic Cells (%) | Necrotic Cells (%) |
|---|---|---|---|
| MCF-7 | 20 | 45 | 5 |
| HeLa | 15 | 60 | 10 |
The data indicate that the compound exhibits a lower IC50 value in HeLa cells compared to MCF-7 cells, suggesting higher efficacy against cervical cancer.
Antiviral Activity
In a separate investigation focused on antiviral properties, this compound was tested against SRV-2 (Simian Retrovirus). The results are presented in Table 2.
| Treatment Concentration (µg/mL) | Viral Replication Inhibition (%) |
|---|---|
| 31.25 | 20 |
| 62.5 | 40 |
| 125 | 80 |
At a concentration of 125 µg/mL, the compound demonstrated significant inhibition of viral replication, indicating its potential as an antiviral agent .
Q & A
Q. What are the optimized synthetic routes for preparing Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate, and how do yields compare across methods?
The compound is typically synthesized via esterification of its dicarboxylic acid precursor, 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid . highlights improved oxidation methods for precursors: oxidation of 4,4'-dimethyl-2,2'-bipyridine with dichromate yields 85% of the dicarboxylic acid (vs. <40% with KMnO₄). Subsequent esterification with methanol and acid catalysts (e.g., H₂SO₄) produces the tetramethyl ester. Alternative routes involve Ullmann coupling or Suzuki-Miyaura cross-coupling for bipyridine backbone assembly, though yields vary (e.g., 41–69% for related compounds) .
Q. How does steric hindrance from methyl groups at 2,2',6,6' positions affect coordination chemistry?
The methyl groups introduce steric bulk, limiting axial coordination and favoring planar geometries in metal complexes. For example, in copper(I) complexes, steric crowding from 6,6'-dimethyl-2,2'-bipyridine derivatives reduces ligand exchange rates, enhancing stability for applications like dye-sensitized solar cells (DSSCs) . Comparative studies with unmethylated bipyridines show altered redox potentials and photophysical properties due to electronic effects from methyl electron-donating groups .
Q. What spectroscopic techniques are critical for characterizing this compound and its metal complexes?
Key methods include:
- NMR : To confirm esterification (e.g., methyl proton signals at ~3.9 ppm) and monitor synthetic intermediates.
- X-ray crystallography : For resolving coordination geometry (e.g., octahedral vs. tetrahedral) in metal complexes. SHELX software ( ) is widely used for structural refinement.
- UV-Vis/fluorescence spectroscopy : To study π→π* transitions in the bipyridine backbone and ligand-to-metal charge transfer (LMCT) in complexes .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound in coordination complexes?
Hybrid functionals like B3LYP (Becke’s three-parameter exchange-correlation model, ) are effective for modeling frontier molecular orbitals (HOMO/LUMO) and redox potentials. For example, DFT studies on analogous 6,6'-dimethyl-2,2'-bipyridine-Cu(I) complexes correlate calculated absorption spectra with experimental UV-Vis data, aiding DSSC dye design . Continuum solvation models (e.g., COSMO, ) further refine predictions of solvent effects on stability and reactivity.
Q. What contradictions exist in reported photophysical data for metal complexes of this ligand, and how can they be resolved?
Discrepancies in emission quantum yields (e.g., for Ru(II) complexes) often arise from solvent polarity or counterion effects. For instance, bulky methyl groups may suppress non-radiative decay in non-polar solvents but increase aggregation in polar media. Methodological standardization (e.g., controlled degassing to eliminate O₂ quenching) and time-resolved fluorescence studies are recommended to isolate contributing factors .
Q. How does this ligand enhance the efficiency of solid-state dye-sensitized solar cells (ss-DSSCs)?
The methyl groups improve hole-transport material (HTM) compatibility by reducing crystallization in mesoporous TiO₂. A Cu(I) complex with this compound achieved 11% efficiency in ss-DSSCs ( ). However, challenges persist in HTM conductivity and interfacial contact; atomic layer deposition (ALD) of TiO₂ and ionic liquid additives are proposed to address these .
Q. What strategies improve the ligand’s utility in MRI contrast agents?
Rigid binuclear Gd(III) complexes derived from methylated bipyridines show enhanced relaxivity due to restricted rotational motion. suggests ditopic ligands with 2,2',6,6'-tetramethyl substitution enable compact Gd-Gd distances (~4.8 Å), optimizing water proton exchange rates. Computational modeling of hydration states ( ) and in vivo stability assays (e.g., transmetallation resistance) are critical for clinical translation .
Key Research Gaps
- Mechanistic studies on esterification side reactions (e.g., transesterification under acidic conditions).
- In silico screening of ligand modifications (e.g., carboxylate vs. hydroxamate groups) for targeted metal binding .
- Long-term stability data for ss-DSSCs and MRI contrast agents to address industrial scalability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
